molecular formula C8H7NS B13593696 2-Isocyanothioanisole

2-Isocyanothioanisole

Cat. No.: B13593696
M. Wt: 149.21 g/mol
InChI Key: DHDKCFAYSKKVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isocyanothioanisole is an organic compound that has garnered significant interest in the field of synthetic chemistry. It is characterized by the presence of an isocyanide group attached to a thioanisole moiety. This compound is particularly notable for its role in the synthesis of various heterocyclic compounds, which are of great importance in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanothioanisole typically involves the reaction of thioanisole with an isocyanide reagent. One common method is the reaction of thioanisole with chloroform and potassium tert-butoxide, followed by treatment with an isocyanide source such as methyl isocyanide . This reaction proceeds under mild conditions and yields this compound as the primary product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction conditions and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Isocyanothioanisole undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isocyanide group to an amine.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the isocyanide group under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Isocyanothioanisole involves its ability to participate in radical and nucleophilic reactions. The isocyanide group is highly reactive and can form intermediates that undergo cyclization to produce heterocyclic compounds . These reactions often proceed through radical intermediates, which can be stabilized by the thioanisole moiety.

Comparison with Similar Compounds

Similar Compounds

    2-Isocyanophenylmethane: Similar in structure but lacks the sulfur atom.

    2-Isocyanobenzothiazole: Contains a benzothiazole ring instead of a thioanisole moiety.

    2-Isocyanophenylsulfide: Similar but with a different substitution pattern on the aromatic ring.

Uniqueness

2-Isocyanothioanisole is unique due to the presence of both an isocyanide group and a thioanisole moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in the synthesis of complex heterocyclic compounds .

Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

1-isocyano-2-methylsulfanylbenzene

InChI

InChI=1S/C8H7NS/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,2H3

InChI Key

DHDKCFAYSKKVMN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1[N+]#[C-]

Origin of Product

United States

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